Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798747-14-4
VCID: VC3100929
InChI: InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H
SMILES: CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.7 g/mol

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride

CAS No.: 1798747-14-4

Cat. No.: VC3100929

Molecular Formula: C8H11ClN2O3S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride - 1798747-14-4

Specification

CAS No. 1798747-14-4
Molecular Formula C8H11ClN2O3S
Molecular Weight 250.7 g/mol
IUPAC Name ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H
Standard InChI Key FLZBVTFEKISSEW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl
Canonical SMILES CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl

Introduction

Chemical Structure and Properties

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride features a 1,3-thiazole core with multiple functional groups strategically positioned around the heterocyclic ring. The compound possesses an amino group at position 2, an acetyl group at position 5, and an ethyl carboxylate group at position 4, with the entire structure existing as a hydrochloride salt.

Basic Structural Information

The compound has the following key identifiers and properties:

PropertyValue
CAS Number1798747-14-4
Molecular FormulaC₈H₁₁ClN₂O₃S
Molecular Weight251 Da
IUPAC NameEthyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride
Structure1,3-thiazole ring with -NH₂ (position 2), -COOC₂H₅ (position 4), -COCH₃ (position 5), and HCl salt

The compound belongs to the broader family of aminothiazole derivatives, which are characterized by the presence of an amino group at position 2 of the thiazole ring .

Physicochemical Properties

While specific physicochemical data for this exact compound is limited in the search results, properties can be estimated based on structural features and related compounds:

PropertyEstimated Value/Characteristic
Physical AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents (DMSO, methanol) and water
Melting PointLikely above 200°C (based on similar thiazole compounds)
StabilityRelatively stable under standard conditions; sensitive to strong bases
Acid-Base PropertiesWeak base (due to amino group) present as hydrochloride salt

The compound contains multiple functional groups that contribute to its chemical reactivity, including the nucleophilic amino group, the electrophilic acetyl and ester groups, and the aromatic thiazole ring .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of aminothiazole derivatives typically follows established methodologies involving the reaction of thiourea with appropriate α-halogenated carbonyl compounds. For ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, the synthesis likely involves several key steps:

  • Preparation of a suitable precursor containing the acetyl and ethyl carboxylate groups

  • Reaction with thiourea to form the thiazole ring

  • Conversion to the hydrochloride salt

Specific Synthetic Pathways

While the search results don't provide the exact synthesis for this compound, valuable insights can be drawn from the synthesis of related structures:

Thiazole Ring Formation

The thiazole core is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an α-haloketone or α-haloester . For example:

"A mixture of thiourea (1.2 mmol) and 2-bromoacetophenone (1 mmol) in EtOH (2 mL) was stirred at 70°C for 1h. The reaction mixture was cooled to room temperature, poured into ice-cold water, and the resulting precipitate was filtered and dried to give the desired compounds" .

This general approach can be modified for the synthesis of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate by using appropriately functionalized starting materials.

Alternative Synthetic Approaches

An alternative approach may involve the use of β-ethoxyacrylamides, similar to what has been described for 2-aminothiazole-5-carboxamides:

"The new method involves a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea to give the desired 2-aminothiazole-5-carboxamide" .

This method could potentially be adapted for the synthesis of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate by using appropriate precursors containing the acetyl functionality.

Hydrochloride Salt Formation

The conversion to the hydrochloride salt is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent, similar to the methodology used for other aminothiazole derivatives .

Applications and Significance

Pharmaceutical Research

Aminothiazole derivatives, including ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, have significant importance in pharmaceutical research due to their diverse biological activities.

Therapeutic AreaPotential Role
Anti-cancerKinase inhibition, similar to dasatinib and other thiazole-containing compounds
Anti-inflammatoryModulation of inflammatory pathways
Anti-microbialInhibition of bacterial or fungal growth
Metabolic disordersEnzyme modulation (e.g., SCD1 inhibition)

For example, related compounds have been used "in the synthesis of 4-bicyclic piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer" .

Synthetic Intermediates

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride serves as a valuable synthetic intermediate for the preparation of more complex molecules:

  • The amino group at position 2 can undergo various transformations, including acylation, alkylation, and coupling reactions

  • The acetyl group at position 5 provides opportunities for further functionalization

  • The ester group at position 4 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives

The multifunctional nature of this compound makes it particularly useful as a building block for the synthesis of libraries of compounds for drug discovery .

Peptidomimetic Applications

Aminothiazole derivatives have also been used in the design of peptidomimetic molecules, as described in the literature:

"The design and solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules is described... Geometric measurements of Cα distances and dihedral angles along with an rmsd of 0.5434 for attachment with Cα of the β-turn template suggest type IV β-turn structural motifs" .

The presence of multiple functional groups in ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride makes it potentially valuable for such applications.

Structure-Activity Relationships

Comparison with Related Aminothiazole Derivatives

To understand the potential biological activities of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, it is valuable to compare it with related aminothiazole derivatives:

CompoundKey Structural FeaturesPotential Impact on Activity
Ethyl 2-amino-1,3-thiazole-4-carboxylateLacks the acetyl group at position 5Reduced steric bulk; different electronic properties
Ethyl 2-amino-5-methylthiazole-4-carboxylateContains methyl instead of acetyl at position 5Less electrophilic at position 5; different hydrogen bonding
Ethyl 5-aminothiazole-4-carboxylateAmino group at position 5 instead of position 2Different hydrogen bonding pattern; altered binding properties
2-Amino-4-methylthiazole-5-carboxylic acidCarboxylic acid instead of ester; methyl instead of acetylDifferent solubility; altered pharmacokinetic properties

Effect of Functional Groups

The presence of specific functional groups in ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride significantly influences its biological and chemical properties:

  • The 2-amino group:

    • Serves as a hydrogen bond donor

    • Provides a site for further functionalization

    • Contributes to the basicity of the compound

  • The 5-acetyl group:

    • Acts as a hydrogen bond acceptor

    • Provides an electrophilic center for nucleophilic attack

    • Influences the electronic properties of the thiazole ring

  • The 4-ethyl carboxylate:

    • Serves as a hydrogen bond acceptor

    • Can be hydrolyzed to provide a handle for further derivatization

    • Affects the lipophilicity of the compound

The hydrochloride salt formation improves water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical applications .

Safety AspectDetails
GHS ClassificationWarning; Hazard statements likely include H315, H319, H335 (based on similar compounds)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 (based on similar compounds)
Personal ProtectionGloves, eye protection, and adequate ventilation recommended
First Aid MeasuresStandard procedures for chemical exposure

The compound may cause skin and eye irritation and respiratory irritation, as indicated for similar aminothiazole derivatives .

Current Research and Future Perspectives

Recent Developments

The aminothiazole scaffold continues to be of significant interest in medicinal chemistry research. Recent developments include:

  • Applications in kinase inhibitor development, particularly for cancer therapy

  • Exploration of novel synthetic methodologies to access diversely functionalized aminothiazoles

  • Investigation of the potential of aminothiazole derivatives as anti-microbial agents

Future Directions

Potential future applications and research directions for ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride include:

  • Development of more efficient synthetic routes with improved yields and purity

  • Further exploration of structure-activity relationships through systematic modification of functional groups

  • Investigation of specific biological targets and mechanisms of action

  • Application in the synthesis of more complex bioactive molecules, particularly in solid-phase synthesis methodologies as described for similar thiazole derivatives

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